molecular formula C7H8N2O4S B11789130 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No.: B11789130
M. Wt: 216.22 g/mol
InChI Key: KWCKEBDOCRXKEN-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid (CAS 1823328-85-3) is a high-purity pyrimidine derivative with a molecular formula of C7H8N2O4S and a molecular weight of 216.21 g/mol . This compound features a carboxyl group and a methylsulfonyl group on its pyrimidine ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry. The methylsulfonyl group is a strong electron-withdrawing moiety and an excellent leaving group, which can facilitate nucleophilic substitution reactions. This allows researchers to efficiently create more complex molecules by replacing the methylsulfonyl group with various nucleophiles, such as amines, to develop new compounds for biological evaluation . Pyrimidine carboxylic acids are fundamental building blocks in pharmaceutical research, often used in the synthesis of molecules for screening against various biological targets. The presence of multiple functional groups on this heterocyclic scaffold provides versatile chemical handles for further derivatization, making it particularly useful for constructing combinatorial libraries and exploring structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care, referring to the material safety data sheet for specific hazard and handling information .

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11)

InChI Key

KWCKEBDOCRXKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester

The initial step involves cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in ethanol under reflux. This reaction forms the pyrimidine core with a methylthio group at position 2 and an ethyl ester at position 5.

Reaction Conditions :

  • Reactants : Ethyl 2-(ethoxymethylene)acetoacetate (20.0 g, 107 mmol), methyl carbamimidothioate (9.68 g, 107 mmol)

  • Catalyst : Triethylamine (10.8 g, 107 mmol)

  • Solvent : Ethanol (100 mL)

  • Temperature : Reflux (78°C)

  • Time : 48 hours

  • Yield : 81%

The product is purified via crystallization from ethanol/water, yielding a colorless solid.

Oxidation to Methylsulfonyl Derivative

The methylthio group (-SMe) is oxidized to methylsulfonyl (-SO₂Me) using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) with a catalyst.

Example Protocol (mCPBA Oxidation) :

  • Substrate : 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (1.5 mol)

  • Oxidizing Agent : mCPBA (2.1–3.0 mol equivalents)

  • Solvent : Dichloromethane

  • Temperature : 20–25°C

  • Time : 1–6 hours

  • Yield : 92–95%

Alternative Protocol (H₂O₂ with Catalyst) :

  • Catalyst : Sodium tungstate (0.1–0.2 mol%)

  • Solvent : Acetic acid/water (2–10% acetic acid)

  • Temperature : 75–80°C

  • Time : 1–6 hours

  • Yield : 85–90%

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Basic Hydrolysis :

  • Reagent : NaOH (2.0 M in aqueous ethanol)

  • Temperature : 60–80°C

  • Time : 4–6 hours

  • Yield : >90%

Method 2: Direct Oxidation of Preformed Pyrimidine Derivatives

Starting Material Considerations

Precursor compounds such as 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid or its esters are oxidized directly. For example, methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be oxidized to the sulfonyl derivative before hydrolysis.

Oxidizing Agents and Conditions

Comparative Data :

Oxidizing AgentSolventCatalystTemperatureTime (h)Yield (%)Source
mCPBACH₂Cl₂None20–25°C1–692–95
H₂O₂Acetic acidSodium tungstate75–80°C1–685–90
OzoneMeOH/H₂ONaHCO₃0–5°C278

mCPBA is preferred for its high selectivity and mild conditions, while H₂O₂ with sodium tungstate offers cost efficiency.

Method 3: Alternative Pathways Involving Substitution Reactions

Chloride Substitution Followed by Oxidation

In some cases, 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives are substituted with methoxide before oxidation. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with sodium methoxide to form 4,6-dimethoxy-2-(methylthio)pyrimidine, which is then oxidized.

Key Steps :

  • Methoxide Substitution :

    • Reactant : 4,6-Dichloro-2-(methylthio)pyrimidine

    • Reagent : Sodium methoxide (2.05–2.50 eq)

    • Solvent : Toluene

    • Yield : 90%

  • Oxidation : As described in Section 2.2.

Comparative Analysis of Synthetic Methods

ParameterMethod 1Method 2Method 3
Starting Material β-Keto estersPreformed pyrimidine derivativesChlorinated pyrimidines
Oxidation Yield 81–95%85–95%90%
Complexity Multi-step, moderate scalabilityFewer steps, high scalabilityRequires substitution step
Cost ModerateLow (if using H₂O₂)High (due to chlorinated precursors)

Method 1 is widely adopted for its reliability, while Method 2 offers scalability for industrial applications.

Experimental Data and Optimization

Solvent Effects on Oxidation

  • CH₂Cl₂ : Optimal for mCPBA, ensuring high solubility and minimal side reactions.

  • Acetic Acid : Enhances H₂O₂ reactivity but may require post-reaction neutralization.

Temperature Control

Oxidation with H₂O₂ is exothermic; maintaining 75–80°C prevents over-oxidation to sulfonic acids.

Challenges and Considerations

  • Byproduct Formation : Over-oxidation to sulfonic acids can occur with excess H₂O₂.

  • Ester Hydrolysis : Strong acidic conditions may degrade the pyrimidine ring; basic conditions are preferred .

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a leaving group in nucleophilic displacement reactions. For example:

  • Amine Substitution : Reacting with cyclic or acyclic amines under basic conditions (e.g., THF, triethylamine) yields 2-amino-pyrimidine derivatives. A study demonstrated 81% yield for 4-cyclohexylamino derivatives using this method .

  • Thiolate Displacement : The sulfonyl group participates in thiol-exchange reactions, as observed in glutathione (GSH) adduct formation at physiological pH (k = 4.0 ± 1.6 mM⁻¹s⁻¹ at pH 7.0) .

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) undergoes typical acid-derived transformations:

  • Amide Coupling : Using HATU as a coupling agent, the acid reacts with amines like (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form bioactive amides (yields: 65–92%) .

  • Esterification : Ethyl ester derivatives are synthesized via reflux with ethanol and triethylamine (81% yield) .

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring facilitates electrophilic and radical reactions:

  • Oxidation : Controlled oxidation with H₂O₂ and sodium tungstate converts methylthio (-SMe) to methylsulfonyl (-SO₂Me) groups .

  • Electrophilic Substitution : Halogenation at the 4-position occurs under mild conditions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reductive Transformations

Selective reductions modify substituents while preserving the pyrimidine core:

  • LiAlH₄ Reduction : Converts ester groups to alcohols (e.g., ethyl ester → hydroxymethyl derivative, 85% yield) .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Amine SubstitutionTHF, Et₃N, alkylamine (RT, 12h)2-Amino-pyrimidine derivatives72–84%
Amide CouplingHATU, DMF, DIEA (RT, 24h)Pyrimidine-amide conjugates65–92%
Sulfonyl OxidationH₂O₂, Na₂WO₄, NH₄Mo (H₂O/EtOH, 60°C)Methylsulfonyl from methylthio92–95%
EsterificationEtOH, Et₃N (reflux, 48h)Ethyl ester derivative81%

Stability and Reactivity Insights

  • pH-Dependent Reactivity : The methylsulfonyl group exhibits stability under acidic conditions but undergoes nucleophilic attack at neutral/basic pH (e.g., with GSH) .

  • Thermal Stability : Decomposition occurs above 160°C, necessitating low-temperature storage for long-term stability.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have been tested for their cytotoxic effects against breast and colon cancer cells, demonstrating significant inhibition of tumor growth in vitro .

2. Kinase Inhibition
The compound has also been explored as a scaffold for developing kinase inhibitors. Kinases are critical targets in cancer therapy, and modifications of the pyrimidine structure have led to compounds that show nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2). This suggests that this compound and its derivatives could serve as lead compounds for developing new anticancer drugs .

3. Anti-inflammatory Properties
Some studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to this compound. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, indicating their potential use in treating inflammatory diseases .

Organic Synthesis Applications

1. Building Block for Complex Molecules
The versatility of this compound as a building block in organic synthesis is noteworthy. It can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable in the development of new pharmaceuticals and agrochemicals .

2. Synthesis of Novel Compounds
Recent advancements have shown that this compound can be modified to create novel derivatives with enhanced biological activities. For example, the introduction of different substituents at the 2 and 8 positions of the pyrimidine ring has led to compounds with improved efficacy as kinase inhibitors or antimicrobial agents .

Agricultural Chemistry Applications

1. Agrochemical Development
The sulfonamide group present in this compound is significant in agrochemical formulations. Compounds with this functional group have been evaluated for their effectiveness as herbicides and fungicides, contributing to sustainable agricultural practices by providing alternatives to traditional chemicals .

2. Antimicrobial Activity
In addition to its applications in cancer therapy, derivatives of this compound have shown antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents for agricultural use, targeting diseases affecting crops and livestock .

Case Studies

Study Focus Findings
Egbujor et al., 2019Antimicrobial ActivityDemonstrated that derivatives of sulphonamoyl carboxylic acids exhibited significant antibacterial and antifungal activities compared to standard drugs like fluconazole .
Research on Kinase InhibitorsCDK2 InhibitionSeveral pyrido[3,4-d]pyrimidines derived from this compound showed IC50 values in the low nanomolar range against CDK2, indicating strong inhibitory potential .
Anti-inflammatory StudiesCOX-2 InhibitionCertain derivatives were found to significantly suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at position 2 of the pyrimidine ring plays a critical role in modulating properties. Key analogues include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties Applications/References
4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid -SO₂Me C₇H₈N₂O₄S 216.22 (calculated) High polarity, electron-withdrawing, stable to oxidation Medicinal chemistry intermediates
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid -SH C₆H₆N₂O₂S 170.19 Thiol group offers nucleophilicity; prone to oxidation Potential thiol-disulfide exchange
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid -SMe C₇H₈N₂O₂S 184.22 Moderate electron donation; oxidizable to sulfone Storage-sensitive (2–8°C under N₂)
4-Methyl-2-phenylpyrimidine-5-carboxylic acid -Ph C₁₂H₁₀N₂O₂ 214.22 Hydrophobic; enhances lipophilicity Materials science
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid -N-piperidine C₁₁H₁₅N₃O₂ 221.26 Basic tertiary amine; enhances solubility in acidic conditions Drug discovery
4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid -OMe (position 4), -SMe C₇H₈N₂O₃S 200.22 Methoxy group increases electron density; methylthio reactive Synthesis intermediates

Physicochemical Properties

  • Solubility : The methylsulfonyl group enhances water solubility due to its polarity, whereas phenyl or piperidinyl substituents () increase lipophilicity.

Key Research Findings

  • Chemoselective Displacement: Methylsulfinyl groups in pyrimidines can be selectively displaced by amines to yield 2-alkylamino derivatives, a strategy applicable to synthesizing bioactive compounds () .
  • Stability Studies : Methylthio-substituted pyrimidines require storage under nitrogen (), whereas methylsulfonyl derivatives are more air-stable .
  • Diverse Applications : Pyrimidine-5-carboxylic acids with trifluoromethyl () or pyridyl groups () are explored as kinase inhibitors or antimicrobial agents, highlighting the versatility of position 2 substituents .

Biological Activity

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methyl group and a methylsulfonyl substituent, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes involved in cell cycle regulation and inflammation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent.

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play essential roles in cell cycle progression. Specifically, it targets CDK4 and CDK6, leading to cell cycle arrest in the G1 phase and subsequent induction of apoptosis in cancer cells .
  • In Vitro Studies : In cytotoxicity assays, this compound demonstrated significant growth inhibition across various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against several solid tumors, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent.

  • Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammation markers significantly, suggesting its utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound in a carrageenan-induced rat paw edema model. The results showed a significant reduction in paw swelling compared to controls, with histological examinations revealing decreased infiltration of inflammatory cells.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological ActivityTargetIC50 (µM)Reference
Anticancer (breast)CDK4/61.5
Anti-inflammatoryCOX-20.04
Cytotoxicity (lung)NCI-H4603.0
Cytotoxicity (colon)HCT1162.5

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid?

  • Methodological Answer: The compound can be synthesized via condensation reactions involving S-methylisothiourea and ethoxymethylene derivatives, as demonstrated in analogous pyrimidine-carboxylate syntheses. Microwave-assisted heating (e.g., 70°C for 90 minutes in DMF with a base like i-Pr2NEt) can enhance reaction efficiency and yield . Optimization of solvent systems (e.g., polar aprotic solvents) and stoichiometric ratios of intermediates is critical to minimize side products.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Researchers must wear PPE (gloves, protective eyewear, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified biological/chemical waste management services. Note that sulfonyl-containing pyrimidines may release toxic gases (e.g., SO2) under thermal decomposition, necessitating inert-atmosphere handling for high-temperature reactions .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer: Use a combination of:
  • HPLC (e.g., reverse-phase C18 column, retention time analysis under acidic conditions like 0.1% TFA) for purity assessment .
  • X-ray diffraction for crystal structure determination, particularly for metal-complexed derivatives .
  • NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and sulfonyl-group integration .

Advanced Research Questions

Q. How does metal coordination influence the thermal stability and antioxidant activity of this compound?

  • Methodological Answer: Thermal analysis (TG-DSC, TG-FTIR) in air/nitrogen atmospheres reveals that metal complexes (e.g., Cu(II), Mn(II)) with pyrimidine-5-carboxylates exhibit lower thermal stability compared to pyrimidine-2-carboxylate analogs. For instance, copper complexes of pyrimidine-5-carboxylic acid show reduced SOD-like antioxidant activity in theoretical calculations (DFT), correlating with weaker metal-ligand charge transfer . Researchers should prioritize crystallographic studies to validate coordination modes and solvent interactions.

Q. What strategies improve solubility for in vitro or in vivo assays?

  • Methodological Answer:
  • Salt formation : Choline salts of structurally related pyrimidine-carboxylic acids enhance aqueous solubility and storage stability .
  • Ester derivatization : Ethyl or methyl esters (e.g., ethyl 2-chloro-6-methylpyrimidine-5-carboxylate) can be synthesized for improved lipophilicity, followed by enzymatic or alkaline hydrolysis to regenerate the active carboxylic acid .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

  • Methodological Answer:
  • DFT calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior or nucleophilic/electrophilic sites.
  • Molecular docking : Screen against target proteins (e.g., enzymes with pyrimidine-binding pockets) to prioritize derivatives for synthesis.
  • SOD activity modeling : Compare theoretical antioxidant activity (e.g., IC50 values) of metal complexes with experimental data from radical scavenging assays .

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